3-epi-Calcifediol

Vitamin D Metabolism Pharmacokinetics Ligand Binding

3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3) is the C-3 epimer of calcifediol, with distinct VDBP affinity (3-fold lower) and unique CYP27B1/CYP24A1 substrate activity. Its co-elution with 25(OH)D3 in routine LC-MS/MS causes significant vitamin D overestimation, making a high-purity standard (≥98%) essential for accurate clinical quantification, method validation, and calibration. Researchers studying sex-specific PTH suppression, calcium homeostasis, or cardiovascular biomarkers in CKD rely on this certified reference standard for reproducible results.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 19356-17-3
Cat. No. B1668214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-epi-Calcifediol
CAS19356-17-3
Synonyms25 Hydroxycholecalciferol
25 Hydroxycholecalciferol Monohydrate
25 Hydroxyvitamin D 3
25 Hydroxyvitamin D3
25-Hydroxycholecalciferol
25-Hydroxycholecalciferol Monohydrate
25-Hydroxyvitamin D 3
25-Hydroxyvitamin D3
Anhydrous, Calcifediol
Calcidiol
Calcifediol
Calcifediol Anhydrous
Calcifediol, (3 alpha,5Z,7E)-Isomer
Calcifediol, (3 beta,5E,7E)-Isomer
Calderol
Dedrogyl
Hidroferol
Monohydrate, 25-Hydroxycholecalciferol
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1
InChIKeyJWUBBDSIWDLEOM-DTOXIADCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-epi-Calcifediol (CAS 19356-17-3) as a Critical Vitamin D3 C3-Epimer Reference Standard for Analytical and Metabolic Research


3-epi-Calcifediol (3-epi-25-hydroxyvitamin D3; CAS 19356-17-3) is the C-3 epimer of 25-hydroxyvitamin D3 (calcifediol), the major circulating metabolite of vitamin D3 [1]. It is formed endogenously via a C-3 epimerization pathway that is distinct from the canonical vitamin D3 metabolic cascade [2]. This stereoisomer is not inert; it serves as a substrate for the 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1) enzymes, producing epimeric forms of the active hormone calcitriol and its catabolites [3]. As a naturally occurring vitamin D metabolite, it is a crucial tool for investigating vitamin D metabolism, calibrating clinical assays, and studying its distinct biological functions in calcium homeostasis and cellular differentiation [4].

Why 3-epi-Calcifediol (CAS 19356-17-3) Cannot Be Substituted by Generic Vitamin D Metabolites or Analogs


Generic substitution of 3-epi-Calcifediol with its parent compound, calcifediol, or other vitamin D analogs is scientifically untenable due to its fundamentally distinct and quantifiable biological and analytical profile. The stereochemical inversion at the C-3 position of the A-ring leads to a 3-fold lower binding affinity for the vitamin D binding protein (DBP) [1], a unique metabolic fate as a substrate for C-3 epimerase and subsequent CYP enzymes [2], and a different in vivo efficacy profile, including sex-specific effects on parathyroid hormone (PTH) suppression . Critically, in analytical chemistry, its co-elution with the primary biomarker 25(OH)D3 in standard LC-MS/MS methods causes significant overestimation of vitamin D status [3]. Therefore, for accurate quantification, investigation of C-3 epimerase biology, or studies of its unique pharmacological properties, a high-purity 3-epi-Calcifediol reference standard is an absolute requirement and cannot be substituted by any other compound.

Quantitative Differentiation of 3-epi-Calcifediol (CAS 19356-17-3) Versus Calcifediol and Other Vitamin D Analogs


3-fold Lower Vitamin D Binding Protein (DBP) Affinity of 3-epi-Calcifediol Compared to Calcifediol

3-epi-Calcifediol exhibits a significantly reduced binding affinity for the primary vitamin D carrier protein, DBP, compared to its parent compound, calcifediol (25(OH)D3). This difference is a direct consequence of the altered stereochemistry at the C-3 position [1].

Vitamin D Metabolism Pharmacokinetics Ligand Binding

Sex-Specific Suppression of Parathyroid Hormone (PTH) by 3-epi-Calcifediol in a Rat Model

In vivo administration of 3-epi-Calcifediol demonstrates a distinct sex-specific effect on parathyroid hormone (PTH) levels in weanling rats. Dietary intake of the compound significantly reduces serum PTH in male rats but has no effect on female rats . This contrasts with the effects of calcitriol, which suppresses PTH in both sexes.

Endocrinology Bone Health Calcium Homeostasis

Equivalent Support of Bone Mineral Accretion to 25(OH)D3 in Weanling Rats

Despite having lower bioactivity in many in vitro assays, exogenous 3-epi-25(OH)D3 was shown to be as effective as its parent molecule, 25(OH)D3, in supporting bone mineral accretion in a weanling rat model of normal growth [1]. This indicates a specific and important in vivo physiological role.

Bone Biology Nutritional Science Osteoporosis Research

Independent Association of 3-epi-25(OH)D3 Levels with Cardiovascular Functional Capacity in Advanced CKD

In a clinical study of 165 patients with advanced chronic kidney disease (CKD), serum 3-epi-25(OH)D3 levels were independently associated with peak oxygen uptake (VO2Peak), a measure of cardiovascular functional capacity. This association was not observed for non-epimeric 25(OH)D3, 24,25(OH)2D3, or the 25(OH)D3:24,25(OH)2D3 ratio [1].

Nephrology Cardiovascular Research Clinical Biomarkers

Significant Analytical Interference and Overestimation of 25(OH)D3 in Clinical Assays

The presence of 3-epi-25(OH)D3 is a major source of interference in the clinical measurement of 25-hydroxyvitamin D. Due to their isobaric nature, they co-elute on standard reverse-phase columns, leading to an overestimation of total 25(OH)D levels. This is particularly problematic in infant populations, where 3-epi-25(OH)D3 can constitute a significant proportion of total vitamin D metabolites [1][2].

Analytical Chemistry Clinical Diagnostics LC-MS/MS

Potential for Reduced Hypercalcemic Liability Compared to Isomeric Counterparts

Patents covering 3-epi-vitamin D3 compounds claim that these C-3 epimers possess improved biological properties, including reduced hypercalcemic activity, compared to their non-epimeric counterparts like calcitriol [1]. While specific quantitative data on 3-epi-Calcifediol's calcemic effect is limited, this class-level observation is a key differentiator for therapeutic development, as hypercalcemia is a dose-limiting toxicity of current vitamin D therapies.

Therapeutic Development Safety Pharmacology Calcium Metabolism

High-Value Application Scenarios for 3-epi-Calcifediol (CAS 19356-17-3) Based on Quantitative Evidence


Calibration and Quality Control in Clinical LC-MS/MS Vitamin D Assays

The primary and most critical application for a high-purity 3-epi-Calcifediol reference standard is in clinical laboratories performing vitamin D testing. As detailed in Section 3, this C3-epimer causes significant and variable interference, overestimating 25(OH)D3 levels, particularly in infants [1]. A validated 3-epi-Calcifediol standard is therefore indispensable for developing, validating, and monitoring LC-MS/MS methods capable of chromatographically resolving the epimer from the primary analyte, ensuring diagnostic accuracy [2].

Investigating Sex-Specific Regulation of the Parathyroid Hormone Axis

Researchers studying the endocrine regulation of calcium homeostasis can utilize 3-epi-Calcifediol to probe its unique, sex-specific activity. The evidence from Section 3 shows that it suppresses PTH only in male rats . This makes it a powerful tool for dissecting the molecular mechanisms of sex-dependent vitamin D biology, potentially leading to novel therapeutic strategies for male-specific metabolic bone diseases.

Prognostic Biomarker Research in Cardiovascular Disease and Nephrology

Given the independent association of 3-epi-25(OH)D3 with cardiovascular functional capacity in advanced CKD, as established in Section 3 [3], this compound is a high-value research tool. Procurement of an analytical standard allows for the precise quantification of this epimer in human cohort studies, enabling investigations into its role as a novel prognostic biomarker and its potential as a therapeutic target in cardiorenal syndromes.

Development of Next-Generation Vitamin D Analogs with Improved Therapeutic Index

The patent literature, referenced in Section 3, claims that 3-epi-vitamin D compounds exhibit reduced hypercalcemic activity [4]. This makes 3-epi-Calcifediol a key starting material and reference compound for pharmaceutical scientists engaged in medicinal chemistry programs. Its unique structure serves as a scaffold for designing and characterizing novel analogs that aim to retain therapeutic benefits (e.g., PTH suppression, bone support) while mitigating the calcemic toxicity that limits current therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-epi-Calcifediol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.